

Spectroscopic Profile of Ethyl 2-(diphenoxyphosphoryl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(diphenoxyphosphoryl)acetate

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A complete set of experimentally-derived spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for **Ethyl 2-(diphenoxyphosphoryl)acetate** is not readily available in the public domain based on a comprehensive literature search. This guide provides a detailed predicted spectroscopic profile based on the known chemical structure and data from analogous compounds. The experimental protocols provided are general best practices for the analysis of similar organophosphorus compounds.

Predicted Spectroscopic Data

The structure of **Ethyl 2-(diphenoxyphosphoryl)acetate** is presented below:

Figure 1: Chemical Structure of **Ethyl 2-(diphenoxyphosphoryl)acetate**

Based on this structure, the following spectroscopic characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene group adjacent to the phosphorus, and the aromatic protons of the phenoxy groups.

Table 1: Predicted ^1H NMR Data for **Ethyl 2-(diphenoxyphosphoryl)acetate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~1.2 - 1.3	Triplet (t)	3H	-O-CH ₂ -CH ₃	J(H,H) \approx 7 Hz
~3.5 - 3.7	Doublet (d)	2H	-P-CH ₂ -C(O)-	$^2J(\text{P,H}) \approx 21$ Hz
~4.1 - 4.2	Quartet (q)	2H	-O-CH ₂ -CH ₃	J(H,H) \approx 7 Hz
~7.1 - 7.4	Multiplet (m)	10H	Aromatic Protons (Ph-O-)	-

1.1.2. ^{13}C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the ethyl group, the methylene carbon coupled to phosphorus, the carbonyl carbon, and the aromatic carbons.

Table 2: Predicted ^{13}C NMR Data for **Ethyl 2-(diphenoxyphosphoryl)acetate**

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Coupling Constant (J, Hz)
~14	Singlet	-O-CH ₂ -CH ₃	-
~34	Doublet	-P-CH ₂ -C(O)-	$^1J(\text{P,C}) \approx 134$ Hz
~62	Singlet	-O-CH ₂ -CH ₃	-
~120 - 130	Multiplets	Aromatic Carbons	J(P,C) may be observed
~150	Doublet	Aromatic C-O	J(P,C) may be observed
~165	Doublet	C=O	$^2J(\text{P,C}) \approx 6$ Hz

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl and phosphoryl groups.

Table 3: Predicted IR Absorption Bands for **Ethyl 2-(diphenoxyphosphoryl)acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060 - 3040	Medium	Aromatic C-H stretch
~2980 - 2900	Medium	Aliphatic C-H stretch
~1735	Strong	C=O stretch (Ester)
~1590, 1490	Medium-Strong	Aromatic C=C stretch
~1250	Strong	P=O stretch
~1190	Strong	P-O-C stretch (Aryl)
~1020	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show the molecular ion or a protonated/sodiated adduct.

Table 4: Predicted Mass Spectrometry Data for **Ethyl 2-(diphenoxyphosphoryl)acetate**

m/z	Ion
337.09	[M+H] ⁺
359.07	[M+Na] ⁺

Molecular Formula: C₁₆H₁₇O₅P, Exact Mass: 336.08

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a compound like **Ethyl 2-(diphenoxyphosphoryl)acetate**.

NMR Spectroscopy

Sample Preparation:

- Weigh 10-20 mg of the purified compound into a clean, dry vial.[\[1\]](#)
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6).[\[2\]](#)
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[\[2\]](#)[\[3\]](#)
- Cap the NMR tube and label it appropriately.[\[2\]](#)

Data Acquisition (^1H , ^{13}C , and ^{31}P NMR):

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 8-16, depending on concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
- ^{31}P NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.

- Reference: 85% H₃PO₄ as an external standard ($\delta = 0$ ppm).[1]
- Number of Scans: 64-128.
- Relaxation Delay: 1-5 seconds.[1]

IR Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.[1]
- Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.[1][4]
- For a solid sample, apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[4]
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry

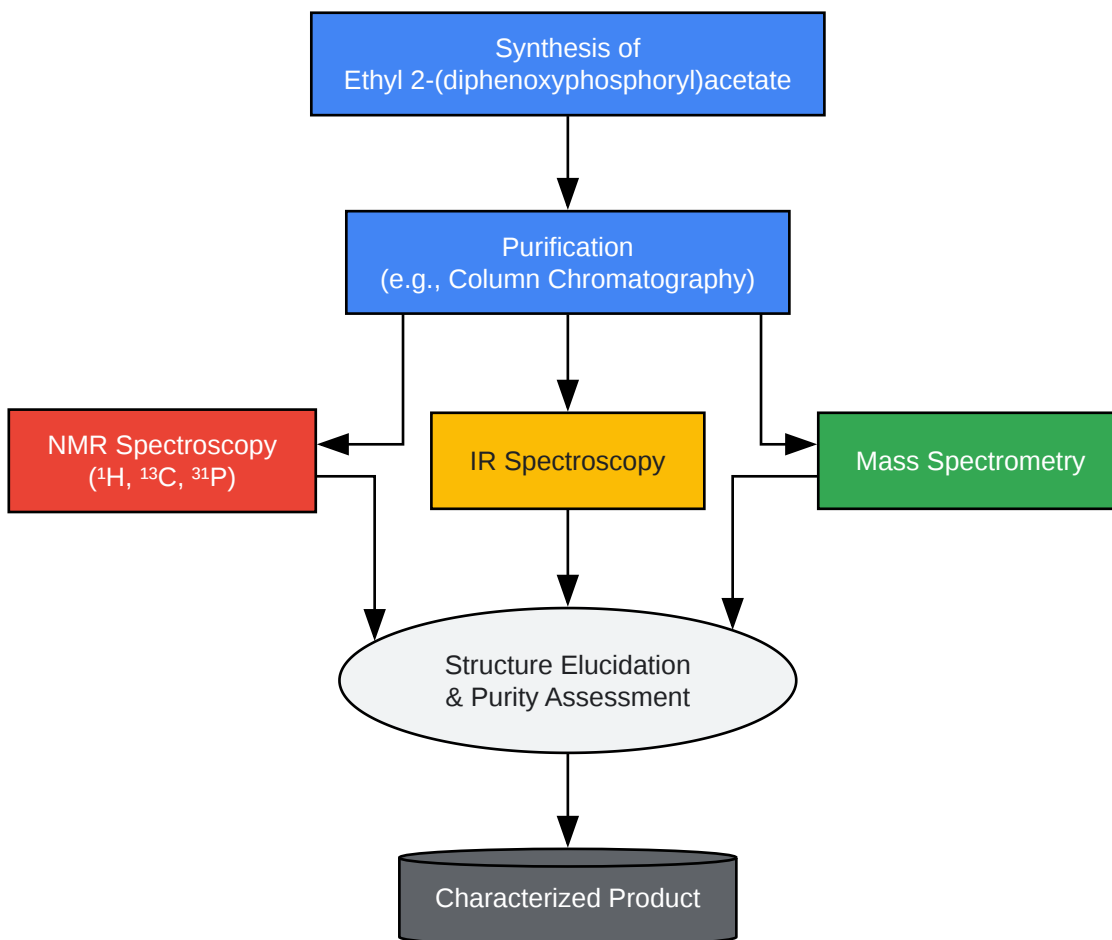
Sample Preparation and Data Acquisition (ESI-MS):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- For positive ion mode, the mobile phase often contains a small amount of formic acid (0.1%) to promote protonation.[5]
- Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.[5][6]

- Acquire the mass spectrum in the appropriate mass range.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound using various spectroscopic techniques.



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